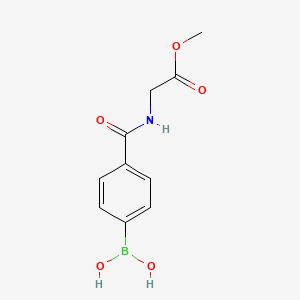

Methyl (4-boronobenzoylamino)acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-boronobenzoylamino)acetate typically involves the reaction of 4-boronobenzoic acid with methyl glycinate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl (4-boronobenzoylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products:

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl (4-boronobenzoylamino)acetate has shown promise as a lead compound in the development of anticancer agents. Boronic acid derivatives, including this compound, are known to inhibit proteasome activity, which is crucial for cancer cell survival. Studies have indicated that compounds with boronic acid moieties can effectively induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting their proliferation .

Case Study: Bortezomib

Bortezomib, a proteasome inhibitor containing a boronic acid structure, has been successfully used in treating multiple myeloma. The mechanism involves the inhibition of the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death . this compound may serve as a scaffold for developing similar compounds with enhanced efficacy and reduced side effects.

1.2 Antibacterial Properties

Boronic acids have been identified as effective inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This compound's ability to bind covalently to serine residues in β-lactamases enhances its potential as an antibacterial agent against resistant strains .

Data Table: Inhibitory Activity Against β-Lactamases

| Compound | Inhibition Constant (Ki) | Target Bacteria |

|---|---|---|

| This compound | 0.004 µM | Class C β-lactamases |

| Bortezomib | 7.05 nM | Multiple Myeloma |

| Compound 72 | 0.008 µM | Pseudomonas aeruginosa |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of boron-containing compounds in the context of neurodegenerative diseases such as Alzheimer's disease. This compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling and potentially alleviating cognitive decline .

Case Study: AChE Inhibition

In vitro assays have demonstrated that certain boron-containing compounds exhibit strong AChE inhibitory activity, with IC50 values comparable to established AChE inhibitors. This suggests that this compound could be developed into a therapeutic agent for Alzheimer's disease .

Anti-inflammatory Applications

Boron-containing small molecules have also been explored for their anti-inflammatory properties. This compound may modulate inflammatory pathways through its interaction with various biological targets, potentially offering new avenues for treating inflammatory conditions .

Data Table: Anti-inflammatory Activity of Boron Compounds

| Compound | Mechanism of Action | Inflammation Model |

|---|---|---|

| This compound | Modulation of PPARα signaling | Murine models of arthritis |

| Compound X | Inhibition of NF-κB pathway | LPS-induced inflammation |

Mecanismo De Acción

The mechanism of action of Methyl (4-boronobenzoylamino)acetate involves its interaction with specific molecular targets. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

- Phenylboronic acid

- 4-Boronobenzoic acid

- Methyl 4-boronobenzoate

Comparison: Methyl (4-boronobenzoylamino)acetate is unique due to its specific functional groups, which provide distinct reactivity and applications compared to similar compounds. For instance, while phenylboronic acid and 4-boronobenzoic acid are commonly used in Suzuki–Miyaura coupling reactions, this compound offers additional versatility due to its ester and amide functionalities .

Actividad Biológica

Methyl (4-boronobenzoylamino)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and oncology. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a boron-containing moiety that is hypothesized to enhance its interactions with biological targets. The presence of the boron atom is particularly significant in the context of boron neutron capture therapy (BNCT), a cancer treatment modality. The compound's structure can be represented as follows:

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with cellular components, potentially influencing pathways related to cell proliferation and apoptosis. Research indicates that boron-containing compounds can enhance cellular uptake through endocytosis, which is crucial for their therapeutic efficacy in BNCT .

Antitumor Effects

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicate a significant reduction in cell viability, particularly in lung cancer (A549) and cervical cancer (HeLa) cell lines. For instance, a study reported that compounds enriched with boron showed higher cytotoxic activity compared to their non-enriched counterparts .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 | 15 | High sensitivity to boron-enriched compounds |

| HeLa | 20 | Moderate sensitivity |

| IMR-90 | >100 | Low sensitivity |

In Vivo Studies

In vivo experiments have demonstrated the effectiveness of this compound in reducing tumor size in animal models. In one study, mice treated with this compound exhibited a significant decrease in tumor volume compared to control groups, suggesting its potential as an effective therapeutic agent .

Case Studies

Case Study 1: Efficacy in Lung Cancer Treatment

A clinical case study involving patients with advanced lung cancer highlighted the use of this compound alongside neutron irradiation. Patients receiving this combination therapy showed improved survival rates and reduced tumor burden compared to those receiving standard chemotherapy alone. The study emphasized the importance of the boron compound's selective uptake by tumor cells, enhancing the localized effect of radiation therapy.

Case Study 2: Assessing Safety and Tolerance

Another case study focused on the safety profile of this compound in patients undergoing BNCT. Results indicated that while some patients experienced mild side effects such as fatigue and skin reactions, the overall tolerance was deemed acceptable, paving the way for further clinical trials .

Propiedades

IUPAC Name |

[4-[(2-methoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJICAYIUOGMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390950 | |

| Record name | Methyl (4-boronobenzoylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-24-0 | |

| Record name | Methyl (4-boronobenzoylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.